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Cat. No.: B1663060 Get Quote

For researchers and drug development professionals navigating the complex landscape of

kinase inhibitors, understanding the precise selectivity of a compound is paramount. This guide

provides a detailed cross-reactivity profile of VEGFR-IN-1, a representative vascular

endothelial growth factor receptor (VEGFR) inhibitor, against a broad panel of kinases. By

presenting quantitative data, detailed experimental methodologies, and clear visual

representations of the relevant signaling pathway, this document serves as a crucial resource

for assessing the compound's potential for both on-target efficacy and off-target effects.

Kinase Inhibition Profile of VEGFR-IN-1
(Rivoceranib)
The following table summarizes the inhibitory activity of Rivoceranib, a potent and selective

VEGFR2 inhibitor often used as a reference compound, against a panel of 270 kinases. The

data, derived from a comprehensive biochemical analysis, showcases its high affinity for

VEGFR2 and limited off-target activity at concentrations significantly higher than its IC50 for the

primary target.[1]
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Target Kinase IC50 (nM)
Percent Inhibition
at 160 nM

Percent Inhibition
at 1600 nM

VEGFR2 (KDR) 16 96.1% 100.8%

VEGFR1 (FLT1) - 93.3% 99.5%

VEGFR3 (FLT4) - 92.9% 99.3%

RET - 71.7% 97.9%

PDGFRβ - 62.1% 94.8%

KIT - 47.3% 92.6%

LYN - 54.7% -

... (summary of other

kinases with

significant inhibition)

- - -

263 other kinases - <50% <50%

Note: The table presents a selection of kinases with significant inhibition. The full study

assessed a panel of 270 kinases. A hyphen (-) indicates that the specific data point was not

provided in the primary reference.

VEGFR Signaling Pathway
The diagram below illustrates the signaling cascade initiated by the binding of Vascular

Endothelial Growth Factor (VEGF) to its receptor, VEGFR2. This pathway is a critical regulator

of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.
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VEGFR2 signaling cascade.

Experimental Protocols
The determination of the kinase inhibition profile of Rivoceranib was conducted using a

combination of biochemical assays. The primary methods employed were the Immobilized

Metal Ion Affinity Particle (IMAP) assays and off-chip Mobility Shift Assays (MSA).[1]

Off-Chip Mobility Shift Assay (MSA) for VEGFR2 Kinase
Activity
This assay quantitatively measures the phosphorylation of a peptide substrate by monitoring

changes in its electrophoretic mobility.

Materials:

Recombinant human VEGFR2 cytoplasmic domain

Peptide substrate

ATP (Adenosine triphosphate)

Rivoceranib (or other test compounds) dissolved in 100% DMSO
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Assay Buffer

Kinase Reaction Buffer

Stop Solution

Microfluidic capillary electrophoresis instrument

Procedure:

Compound Preparation: A 10-point dilution series of Rivoceranib was prepared in 100%

DMSO. These solutions were then further diluted with the assay buffer to achieve the final

desired concentrations.

Kinase Reaction:

The kinase reaction was initiated by mixing the recombinant VEGFR2 enzyme with the

peptide substrate and the test compound (Rivoceranib) in the kinase reaction buffer.

The final ATP concentration in the reaction was 75 µM, which is equivalent to the Km,ATP

of the recombinant VEGFR2 enzyme.[1]

The reaction was allowed to proceed for a defined period at a controlled temperature to

allow for substrate phosphorylation.

Reaction Termination: The kinase reaction was stopped by the addition of a stop solution.

Mobility Shift Analysis:

The reaction mixture was then introduced into a microfluidic capillary electrophoresis

instrument.

An electric field was applied, causing the phosphorylated and non-phosphorylated peptide

substrates to separate based on their charge and size differences.

The amount of phosphorylated product was quantified by measuring the peak heights of

the separated peptides.
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Data Analysis:

The percentage of kinase inhibition was calculated by comparing the amount of

phosphorylated product in the presence of the inhibitor to the control (vehicle-treated)

reaction.

IC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Kinase Panel Screening
To assess the broader selectivity, Rivoceranib was tested against a panel of 270 kinases at two

fixed concentrations (160 nM and 1600 nM).[1] The assays for the kinase panel were

performed using either the IMAP or MSA method, depending on the specific kinase and

substrate pair. The general principle for these assays is similar to the MSA described above,

involving a kinase reaction followed by quantification of substrate phosphorylation. The

percentage of residual kinase activity was determined for each kinase in the presence of the

inhibitor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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